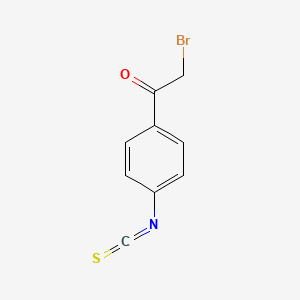
2-Bromo-1-(4-isothiocyanatophenyl)ethanone
Vue d'ensemble
Description
2-Bromo-1-(4-isothiocyanatophenyl)ethanone, also known as BITCE, is a colorless to pale yellow solid compound that belongs to the class of organic compounds known as thiocyanates. It is an important intermediate in the synthesis of a variety of organic compounds, including drugs, dyes, and polymers. BITCE has been extensively studied due to its unique properties, such as its low toxicity, high reactivity, and low cost.
Applications De Recherche Scientifique
2-Bromo-1-(4-isothiocyanatophenyl)ethanone has been used in a variety of scientific research applications, such as the synthesis of pharmaceuticals, dyes, and polymers. It has also been used in the synthesis of a variety of organic compounds, including drugs, dyes, and polymers. Additionally, this compound has been used in the synthesis of heterocyclic compounds, such as thiazoles, oxazoles, and imidazoles.
Mécanisme D'action
2-Bromo-1-(4-isothiocyanatophenyl)ethanone is a reactive compound that can be used to initiate a variety of chemical reactions. Its reactivity is due to its ability to form a carbocation, which is an intermediate species that can be used to initiate a variety of reactions. The carbocation is formed through the reaction of this compound with an electrophile, such as a proton or an alkyl halide. Once the carbocation is formed, it can be used to initiate a variety of reactions, such as nucleophilic substitution and elimination reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to act as an inhibitor of a variety of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, this compound has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromo-1-(4-isothiocyanatophenyl)ethanone has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low toxicity, which makes it safe to use in a variety of experiments. Additionally, this compound is a highly reactive compound, which makes it suitable for use in a variety of reactions. However, this compound is also a relatively expensive compound, which can limit its use in some experiments.
Orientations Futures
Given the unique properties of 2-Bromo-1-(4-isothiocyanatophenyl)ethanone, there are a variety of potential future directions for research. These include the use of this compound in the synthesis of novel compounds, such as drugs and polymers, as well as the study of its potential biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of this compound in the synthesis of heterocyclic compounds, such as thiazoles, oxazoles, and imidazoles. Finally, further research could be conducted to explore the potential of this compound as an inhibitor of enzymes, such as cytochrome P450 enzymes and acetylcholinesterase.
Propriétés
IUPAC Name |
2-bromo-1-(4-isothiocyanatophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS/c10-5-9(12)7-1-3-8(4-2-7)11-6-13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLAYLYFJAKRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



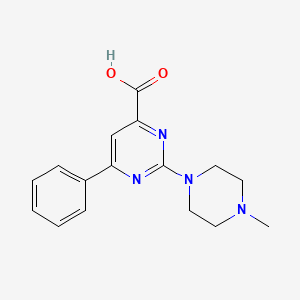
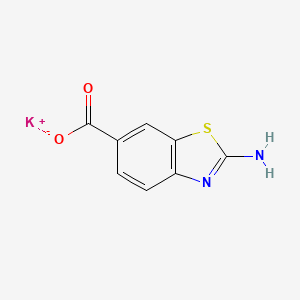
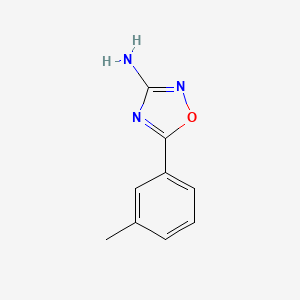
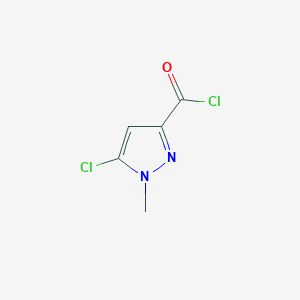
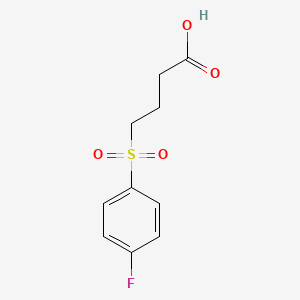
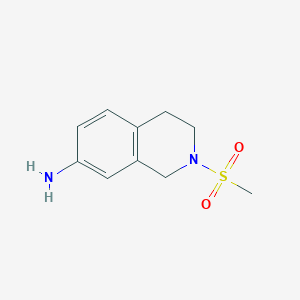
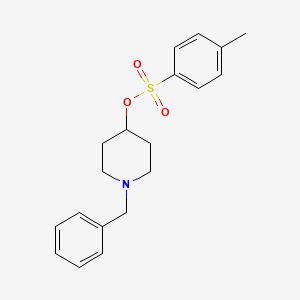


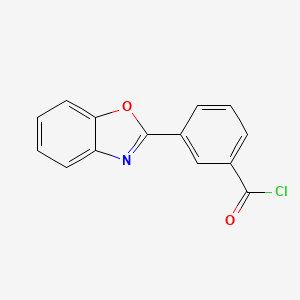

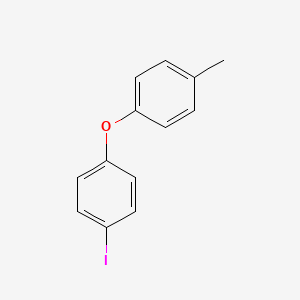
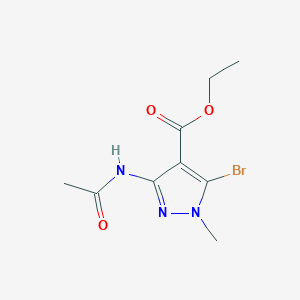
![3-(7-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073511.png)